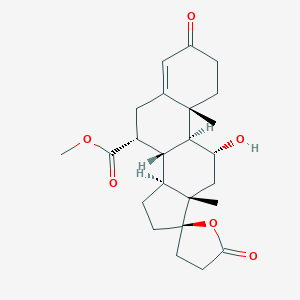

11-A-Hydroxy canrenone methyl ester

説明

Foundational Significance within the Chemical Landscape of Steroidal Lactones

Steroidal lactones are a diverse group of naturally occurring or synthetic compounds characterized by a steroid nucleus fused with a lactone (a cyclic ester) ring. nih.gov These compounds are found in various plants, such as those from the Withania genus (e.g., withanolides), and are known for their wide range of pharmacological activities. nih.govresearchgate.net The basic structure is typically a C28-steroidal framework built on an ergostane (B1235598) skeleton, where specific carbon atoms are oxidized to form the characteristic lactone ring. nih.gov

11-A-Hydroxy canrenone (B1668266) methyl ester belongs to this broad class of compounds. Its structure is a derivative of canrenone, a known steroidal lactone. The defining features that differentiate it are the hydroxyl group at the 11α position and the addition of a methyl ester group. These modifications are not just minor chemical alterations; they are crucial for its specific reactivity and function in synthetic chemistry, particularly in the production of next-generation pharmaceuticals. The 11α-hydroxylation is a particularly important reaction in steroid chemistry, as modifications at this position can significantly enhance therapeutic effects and reduce side effects compared to parent compounds. srce.hr

Central Role as a Key Intermediate in Eplerenone (B1671536) Synthesis and Drug Development

The primary and most critical application of 11-A-Hydroxy canrenone methyl ester is its function as a key intermediate in the synthesis of Eplerenone. biochempartner.comhsppharma.comsmolecule.com Eplerenone is a selective aldosterone (B195564) receptor antagonist used in the management of cardiovascular conditions like hypertension and heart failure. smolecule.comresearchgate.net

The synthesis of eplerenone is a multi-step process, and the conversion involving this compound is pivotal. researchgate.net One of the initial and most critical steps in many synthetic routes to eplerenone is the microbial-catalyzed 11α-hydroxylation of canrenone to produce 11α-hydroxycanrenone. srce.hrresearchgate.net This biotransformation is often carried out using specific microorganisms, such as the fungus Aspergillus ochraceus. srce.hrmdpi.com Following this hydroxylation, further chemical steps are required to introduce the 7α-methoxycarbonyl group and form the final 9,11-epoxy ring of eplerenone.

Several patented synthetic routes for eplerenone highlight the importance of intermediates derived from 11α-hydroxycanrenone. mdpi.comguidechem.com For instance, a process developed by Ciba-Geigy (now Novartis) starts from a spirocyclic steroid lactone, which is converted through several steps, including esterification with diazomethane, to yield an intermediate structurally related to this compound before final epoxidation to eplerenone. mdpi.com Another synthetic pathway involves the ring-opening of a related intermediate under alkaline conditions to generate the desired 7α-carboxylate methyl ester, which is a feature of this compound. google.com The compound, named 11α-hydroxy-7α-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone in some literature, serves as the direct precursor that undergoes dehydration and subsequent epoxidation to form eplerenone. researchgate.net

| Synthetic Step | Description | Reference |

| Step 1: Hydroxylation | Microbial-catalyzed hydroxylation of canrenone at the 11α-position to form 11α-hydroxycanrenone. This is a critical bioconversion step. | srce.hrresearchgate.net |

| Step 2: Carboxymethylation | Introduction of the 7α-methoxycarbonyl group through a series of chemical reactions, leading to the formation of this compound. | mdpi.comgoogle.com |

| Step 3: Dehydration & Epoxidation | The intermediate, this compound, is subjected to dehydration to form a double bond, followed by selective epoxidation to create the 9α,11α-epoxide ring characteristic of eplerenone. | mdpi.comresearchgate.net |

Evolution of Research Perspectives on this compound and its Congeners

Research perspectives on this compound have historically been tightly linked to its role in the industrial production of eplerenone. srce.hrresearchgate.net The initial focus was on optimizing its synthesis and its conversion to the final drug product, with an emphasis on improving yield and purity. srce.hr This involved exploring different catalytic methods, including both microbial and chemical processes, to achieve efficient and stereoselective transformations. researchgate.netmdpi.com

More recent research has expanded to include a deeper investigation of its congeners and related process impurities. researchgate.net During the large-scale synthesis of eplerenone, several related substances can be formed as side-products. These include epimers and byproducts from side reactions like oxidation, dehydration, and chlorination occurring on the steroid ring. researchgate.net The identification and characterization of these impurities are crucial for ensuring the quality and purity of the final pharmaceutical-grade eplerenone.

While direct research into other biological activities of this compound itself is limited, its structural similarity to other bioactive steroidal lactones has sparked interest in its potential as a scaffold for developing novel compounds. smolecule.com Researchers might explore modifications to its chemical structure to create new analogues with potentially enhanced potency, selectivity, or different pharmacological profiles. smolecule.com The study of its congeners and the synthetic pathways used to create it provides valuable insights that could guide the future discovery and development of new steroidal drugs. smolecule.comresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl (7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-22-7-4-14(25)10-13(22)11-15(21(28)29-3)19-16-5-8-24(9-6-18(27)30-24)23(16,2)12-17(26)20(19)22/h10,15-17,19-20,26H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDNRZOTRVTMRC-IIYDDONESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C2C(CC4(C3CCC45CCC(=O)O5)C)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348419 | |

| Record name | 11-A-Hydroxy canrenone methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192704-56-6 | |

| Record name | 11α-Hydroxymexrenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192704-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-A-Hydroxy canrenone methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (7R,8S,9S,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 11 a Hydroxy Canrenone Methyl Ester: Advancements and Challenges

Chemical Synthesis Pathways and Process Optimization

Mechanistic Studies of Chemical Conversions to 11-A-Hydroxy Canrenone (B1668266) Methyl Ester

The formation of the core structure leading to the hydroxy ester involves sophisticated chemical reactions. One established pathway begins with 11α-hydroxycanrenone, which undergoes a double Michael addition followed by an Aldo condensation reaction with acetone (B3395972) cyanohydrin to produce an enamine intermediate. google.com This enamine is then partially hydrolyzed. google.com The subsequent key step is a ring-opening reaction under alkaline conditions, which yields the hydroxy ester, 11α,17α-dihydroxy-3-oxo-γ-lactone-pregna-4-ene-7α,21-dicarboxylic acid methyl ester (11-A-Hydroxy canrenone methyl ester). google.com

Another described method focuses on the final esterification step. It involves the reaction of Pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (7α,11α,17α)- with iodomethane (B122720) in the presence of potassium carbonate (K2CO3) in an acetone solution. chemicalbook.com The reaction is initiated at 0°C and then warmed to room temperature to proceed overnight. chemicalbook.com

Stereochemical Control and Regioselectivity in Chemical Synthesis

A significant challenge in the synthesis is achieving precise stereochemical and regiochemical control, particularly during the initial hydroxylation of canrenone. researchgate.net Chemical synthesis methods for this step are often plagued by low stereo- and regioselectivity, leading to the formation of unwanted isomers and byproducts. researchgate.net

The introduction of the hydroxyl group specifically at the 11α position is critical. While chemical methods exist, microbial transformation is frequently favored for this step due to its high degree of precision. researchgate.netgoogle.com The enzymes involved in biotransformation, such as cytochrome P450 monooxygenases, are capable of catalyzing reactions at specific positions on the steroid nucleus with high selectivity, a feat that is difficult to replicate with conventional chemical reagents. nih.govnih.gov The ability to control where a reaction occurs on a molecule is known as regioselectivity, a fundamental concept in organic synthesis.

Characterization and Management of Process-Related Impurities

The management of these impurities requires robust purification strategies. Following the synthesis of the crude product, purification is typically achieved through recrystallization using a solvent system such as methylene (B1212753) chloride/toluene. chemicalbook.com Another critical purification step involves separating the desired hydroxylated product from any unreacted canrenone, as both molecules have similar physical and chemical properties. google.com This is often accomplished using chromatographic techniques. google.com

Development of High-Yield and Scalable Chemical Production Methods

Efficiency and scalability are paramount for the industrial production of pharmaceutical intermediates. Research has focused on optimizing reaction conditions to maximize yield. For the esterification step using iodomethane and potassium carbonate, a yield of 80% has been reported for the recrystallized product. chemicalbook.com

However, the scalability of the entire process, particularly the initial hydroxylation, remains a focus of development. Early biotransformation methods were limited by low substrate loading capacities. google.com While fed-batch strategies increased the amount of substrate that could be processed, they often resulted in longer reaction times and lower conversion efficiencies. google.com To overcome these limitations, high-density culture techniques are being developed. These methods increase the concentration of microbial cells, which in turn boosts volumetric productivity and shortens the required conversion time, making the process more economically viable for large-scale production. google.com

Biotransformation and Microbial Synthesis of 11α-Hydroxylated Steroids (Relevant to the Intermediate)

Biotransformation has emerged as a superior method for the synthesis of the key intermediate, 11α-hydroxycanrenone. researchgate.net This approach is considered a "green" alternative to purely chemical synthesis, as it avoids the use of harsh reagents, operates under mild conditions, and reduces environmental pollution. researchgate.net The specificity of enzymatic catalysis is the primary advantage, offering high yields of the desired stereoisomer. google.com

Enzymatic Hydroxylation of Canrenone to 11α-Hydroxycanrenone

The enzymatic hydroxylation of canrenone is the first and most critical step in the synthesis pathway. researchgate.net This bioconversion is most effectively carried out using fungi, with strains of Aspergillus ochraceus being widely employed. researchgate.netnih.govgoogle.com

The catalytic activity is attributed to the cytochrome P450 (CYP) enzyme system within the microorganism. researchgate.netnih.gov These enzymes are monooxygenases that can introduce an oxygen atom into a C-H bond with remarkable precision. nih.gov However, the efficiency of the native enzymes can be a limiting factor. nih.gov To address this, genetic engineering has been used to improve enzyme performance. In one study, the CYP monooxygenase gene from A. ochraceus was cloned and overexpressed, resulting in a recombinant strain with significantly enhanced catalytic activity. nih.gov

The table below summarizes the improved efficiency of the recombinant fungal strain compared to the original strain for producing 11α-hydroxycanrenone.

| Strain | Biocatalytic Rate (at 60h) | Improvement in Rate | Reduction in Biocatalytic Time |

| A. ochraceus MF018 (Original) | ~75-76% | - | > 90 hours |

| A. ochraceus MF010 (Recombinant) | 93% | 17-18% higher | Reduced by > 30 hours |

| Data sourced from a study on improving 11α-hydroxycanrenone production. nih.gov |

This genetic modification allows the recombinant strain to overcome limitations in biocatalytic efficiency, making it highly suitable for the industrial production of this key intermediate. nih.gov

Strain Engineering and Metabolic Pathway Modifications for Enhanced Biocatalysis

The biocatalytic production of 11-α-hydroxycanrenone, the direct precursor to this compound, predominantly utilizes the filamentous fungus Aspergillus ochraceus. researchgate.net This microorganism possesses a cytochrome P450 (CYP) monooxygenase system capable of regioselectively hydroxylating canrenone at the 11-α position. researchgate.net However, the wild-type strains often exhibit low biocatalytic efficiency, prompting extensive research into strain engineering and metabolic pathway modifications to enhance productivity. researchgate.net

Table 1: Comparison of Wild-Type and Engineered Aspergillus ochraceus for 11-α-hydroxycanrenone Production

| Strain | Genetic Modification | Biocatalytic Rate (%) | Biocatalysis Time (h) | Use of Solvents/Surfactants |

| A. ochraceus MF018 | Wild-Type | ~75-76 | >90 | Often required |

| A. ochraceus MF010 | High expression of CYP monooxygenase | 93 | 60 | Not required |

Bioreactor Design and Operational Parameters for Optimized Microbial Transformation

The design and operation of the bioreactor are critical for maximizing the yield and efficiency of the microbial transformation of canrenone. Key parameters that influence the process include oxygen supply, mixing, and substrate feeding strategy. google.comresearchgate.net

Oxygen Supply: The 11-α-hydroxylation of canrenone is an aerobic process, making sufficient oxygen supply a crucial factor. mdpi.com Studies have demonstrated that using oxygen-enriched air can significantly enhance the yield of 11-α-hydroxycanrenone, with yields greater than 95% being achieved. mdpi.com This is particularly important as high cell densities are often desired to maximize productivity, which in turn increases the oxygen demand. google.com

Mixing and Impeller Design: In stirred-tank bioreactors, the type of impeller and the agitation speed play a vital role in ensuring proper mixing and mass transfer of oxygen and the sparingly soluble canrenone substrate. researchgate.net The choice of impeller design can impact the shear stress on the fungal mycelia, which can affect their morphology and catalytic activity. researchgate.net Research on the production of other fungal metabolites suggests that low-shear impellers can be beneficial for maintaining the integrity and productivity of filamentous fungi. researchgate.net

Table 2: Key Bioreactor Parameters for Optimized 11-α-hydroxycanrenone Production

| Parameter | Optimized Condition | Rationale |

| Oxygenation | Oxygen-enriched air | Enhances the rate of the aerobic hydroxylation reaction. |

| Mixing | Low-shear impellers | Minimizes cell damage and maintains high catalytic activity of fungal mycelia. |

| Substrate Feeding | Fed-batch with co-solvent (e.g., DMSO) | Achieves high cell density and improves substrate availability for the enzyme. |

| pH and Temperature | Controlled within optimal range for A. ochraceus | Maintains optimal enzyme activity and cell viability. |

Comparative Analysis of Chemical and Biocatalytic Synthesis Routes

The synthesis of this compound can be accomplished through a multi-step chemical process or a chemoenzymatic route that leverages the biocatalytic production of its precursor. Each approach has distinct advantages and disadvantages.

Chemical Synthesis:

A described chemical synthesis of this compound involves the esterification of 11-α-hydroxycanrenone. chemicalbook.com This is typically achieved by reacting 11-α-hydroxycanrenone with an alkylating agent, such as iodomethane, in the presence of a base like potassium carbonate in a suitable solvent like acetone. chemicalbook.com The reaction proceeds at room temperature and can achieve yields of around 80%. chemicalbook.com

Biocatalytic Route:

The biocatalytic approach focuses on the highly selective 11-α-hydroxylation of canrenone to produce 11-α-hydroxycanrenone, which is then chemically converted to this compound. researchgate.net The primary advantage of this route lies in the high regio- and stereoselectivity of the enzymatic hydroxylation, which minimizes the formation of byproducts and simplifies downstream purification. davidmoore.org.ukresearchfloor.org Microbial transformations are also conducted under milder reaction conditions (ambient temperature and pressure) and often in aqueous media, reducing energy consumption and the use of hazardous organic solvents. davidmoore.org.uk

The main challenges associated with the biocatalytic route include the relatively slow reaction rates compared to chemical synthesis, the potential for substrate and product inhibition of the enzyme, and the complexities of fermentation and bioreactor scale-up. mdpi.comresearchgate.net However, as discussed in the previous sections, advancements in strain engineering and bioreactor optimization are continuously addressing these limitations, making the biocatalytic route increasingly competitive and sustainable. researchgate.netgoogle.com

Table 3: Comparative Analysis of Synthesis Routes for this compound Precursor

| Feature | Chemical Synthesis of 11-α-hydroxycanrenone | Biocatalytic Synthesis of 11-α-hydroxycanrenone |

| Selectivity | Lower, risk of multiple isomers | High regio- and stereoselectivity |

| Reaction Conditions | Often harsh (e.g., strong acids/bases, extreme temperatures) | Mild (e.g., ambient temperature and pressure, aqueous media) |

| Reagents | Often hazardous and toxic | Generally non-toxic, renewable biocatalysts |

| Byproducts | Significant, requiring extensive purification | Minimal, simplifying purification |

| Environmental Impact | Higher due to solvent use and waste generation | Lower, more environmentally friendly |

| Reaction Time | Generally faster | Can be slower, requiring fermentation time |

| Scalability | Well-established but can be complex | Requires expertise in fermentation technology |

| Overall Yield | Can be lower due to multiple steps and side reactions | Can be very high with optimized strains and processes |

Biological Activities and Receptor Interactions of 11 a Hydroxy Canrenone Methyl Ester

Role in the Mechanism of Action of Eplerenone (B1671536) as a Mineralocorticoid Receptor Antagonist

11-A-Hydroxy canrenone (B1668266) methyl ester is a pivotal intermediate in the chemical synthesis of eplerenone, a selective mineralocorticoid receptor (MR) antagonist. chemicalbook.com Its primary biological significance stems from its role as a precursor to eplerenone. The mechanism of action of eplerenone involves competitively blocking the binding of aldosterone (B195564), a key hormone in the renin-angiotensin-aldosterone system (RAAS), to the MR. drugbank.compatsnap.com This antagonistic action inhibits the downstream signaling pathways that lead to sodium and water retention and potassium excretion. patsnap.compatsnap.com

Eplerenone's selectivity for the MR over other steroid receptors, such as androgen and progesterone (B1679170) receptors, is a key characteristic that distinguishes it from older, non-selective antagonists like spironolactone (B1682167). nih.gov This selectivity is attributed to its unique chemical structure, for which 11-A-Hydroxy canrenone methyl ester is a crucial building block. While direct binding studies on this compound are not extensively available, its structural contribution is integral to the ultimate pharmacological profile of eplerenone.

Table 1: Comparative Receptor Binding Affinity of Eplerenone

| Receptor | Eplerenone Affinity | Spironolactone Affinity | Reference |

|---|---|---|---|

| Mineralocorticoid | Moderate | High | nih.gov |

| Androgen | Low | Moderate | nih.gov |

| Progesterone | Low | High | nih.gov |

| Glucocorticoid | Very Low | Low | nih.gov |

Exploration of Potential Interactions with Glucocorticoid Receptors and Related Steroid Receptors

Detailed studies on the direct interaction of this compound with glucocorticoid receptors (GR) and other steroid receptors are scarce. The focus of research has been on the final product, eplerenone, which exhibits high selectivity for the mineralocorticoid receptor with minimal cross-reactivity with glucocorticoid, androgen, and progesterone receptors. nih.gov This selectivity is a significant clinical advantage of eplerenone, reducing the incidence of hormonal side effects observed with less selective antagonists. nih.gov

Given that this compound is an intermediate in the synthesis of the highly selective eplerenone, it is plausible that it also possesses a degree of selectivity. However, without direct experimental data on its binding profile, any potential interactions with other steroid receptors remain speculative. Canrenone, a related compound and a metabolite of spironolactone, is known to have some affinity for other steroid receptors. patsnap.comwikipedia.org

Elucidation of Biological Pathways Influenced by this compound

The biological pathways influenced by this compound are intrinsically linked to its role as a precursor to eplerenone. Therefore, the pathways it indirectly affects are those modulated by mineralocorticoid receptor antagonism. These include:

Sodium and Potassium Homeostasis: By leading to the synthesis of eplerenone, it indirectly influences the expression of genes involved in sodium and potassium transport in the kidneys, primarily the epithelial sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK). ucalgary.ca

Cardiovascular Remodeling: Eplerenone, and by extension its precursors, has been shown to attenuate aldosterone-mediated pathological processes in the cardiovascular system, such as cardiac fibrosis and vascular inflammation. tandfonline.comunipd.it

Blood Pressure Regulation: The ultimate effect of its conversion to eplerenone is the lowering of blood pressure through the reduction of sodium and water retention. patsnap.com

Direct research into the biological pathways uniquely influenced by this compound independent of its conversion to eplerenone is not available in the current scientific literature.

Structure Activity Relationship Sar Studies of 11 a Hydroxy Canrenone Methyl Ester and Analogues

Conformational Analysis and Steric Effects of the 11α-Hydroxyl Group on Bioactivity

The introduction of a hydroxyl group at the 11α-position of the canrenone (B1668266) steroid nucleus has profound implications for the molecule's three-dimensional shape and its ability to bind to the mineralocorticoid receptor (MR). The steroid core, a rigid tetracyclic structure, consists of three six-membered rings and one five-membered ring. libretexts.org The substituents on this framework can adopt either an axial or equatorial orientation, with the equatorial position generally being more stable due to reduced steric hindrance. libretexts.orgrsc.org

The 11α-hydroxyl group is in an axial orientation, projecting upwards from the plane of the steroid. This conformation can influence bioactivity in several ways:

Steric Influence : The axial 11α-hydroxyl group can create steric hindrance, potentially clashing with amino acid residues in the ligand-binding pocket of the MR. This steric bulk is a key factor in differentiating the binding affinity and selectivity between various steroid receptors, such as the MR and the glucocorticoid receptor (GR). For instance, the addition of a 9α-fluoro group and an 11β-hydroxyl group in corticosteroids is known to dramatically increase glucocorticoid activity, highlighting the sensitivity of this region to substitution. In the case of MR antagonists, the precise size and orientation of substituents at C11 are critical for optimizing antagonistic activity while minimizing agonistic effects.

Receptor Conformation : The binding of a ligand induces a specific conformational change in the receptor, which is necessary for subsequent biological activity (either agonism or antagonism). The steric and electronic properties of the 11α-hydroxyl group play a crucial role in stabilizing an antagonistic conformation of the MR, preventing the recruitment of coactivator proteins necessary for gene transcription. This is a central mechanism for modern MR antagonists like eplerenone (B1671536), which is derived from 11-A-hydroxy canrenone methyl ester. nih.gov

The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) is co-localized with the MR in aldosterone-sensitive tissues and protects the MR from being activated by the much more abundant cortisol by converting it to cortisone. nih.govnih.gov The presence of an 11α-hydroxyl group, as opposed to the 11β-hydroxyl of cortisol, may alter the interaction with 11β-HSD2, potentially contributing to the compound's selectivity profile.

Impact of the Methyl Ester Moiety on Molecular Interactions and Precursor Function

The methyl ester at the 7α-position is another critical feature of the molecule. This group primarily serves as a prodrug moiety, a common strategy in drug design to improve a compound's pharmacokinetic properties. scirp.org Ester prodrugs are designed to be inactive and are converted into the active form in the body through enzymatic hydrolysis. scirp.orgnih.gov

Precursor Function : this compound is a direct precursor to eplerenone. nih.gov In this synthetic pathway, the methyl ester is a key functional group. In a biological context, ester groups are readily hydrolyzed by ubiquitous esterase enzymes found in the plasma, liver, and other tissues to yield the corresponding carboxylic acid. nih.govacs.org This rapid in-vivo hydrolysis is a well-documented activation pathway for many steroid ester prodrugs. nih.govnih.gov For instance, the methylprednisolone (B1676475) sodium succinate (B1194679) ester is rapidly hydrolyzed in vivo to release the active methylprednisolone. nih.govresearchgate.net It is therefore highly probable that this compound acts as a prodrug, being converted to its active carboxylic acid form, which then cyclizes to the γ-lactone characteristic of eplerenone.

Molecular Interactions : In its unhydrolyzed ester form, the moiety can influence the molecule's properties. The ester group increases the lipophilicity of the compound compared to the free carboxylic acid, which can enhance its ability to cross cell membranes and may affect its distribution in the body. scirp.org However, the bulky ester group may also create steric clashes within the MR binding pocket, potentially reducing binding affinity compared to the final lactone structure. The primary role of this group is likely not direct interaction with the receptor but to serve as a masked precursor that is converted to the active antagonist.

The importance of the ester moiety is highlighted in studies of other small molecules where its presence is a key structural feature for activity, and its rapid hydrolysis is a critical step in the drug's pharmacokinetic profile. acs.org

Rational Design and Synthesis of Analogues for Modulated Receptor Binding and Selectivity

The development of mineralocorticoid receptor antagonists has evolved from the non-selective spironolactone (B1682167) to the highly selective eplerenone and newer non-steroidal agents. researchgate.netscienceopen.comnih.gov This progression has been driven by the rational design of analogues to improve selectivity for the MR over other steroid receptors (e.g., androgen and progesterone (B1679170) receptors), thereby reducing side effects. umich.edunih.gov

The structure of this compound is a result of these design principles. The synthesis of analogues would focus on modifying key positions of the steroid scaffold:

C7 Position : The 7α-methoxycarbonyl group (the methyl ester) is a significant departure from spironolactone's 7α-thioacetyl group. This change is crucial for eliminating the formation of active metabolites that cause anti-androgenic side effects. The design of eplerenone involved replacing this group with a 9α,11α-epoxy group, which was achieved via the 11α-hydroxy intermediate. nih.gov Further analogues could explore different ester groups or other functionalities at C7 to fine-tune pharmacokinetic properties and receptor interactions.

C11 Position : As discussed, the 11α-hydroxyl group is pivotal. Synthesizing analogues with different substituents at this position (e.g., ethers, larger alkyl groups) could further probe the steric and electronic requirements of the MR binding pocket. The goal would be to enhance antagonistic activity and selectivity.

C17 Spirolactone Ring : This feature is a hallmark of canrenone-based antagonists. Modifications to the lactone ring, such as changing its size or introducing substituents, could alter binding affinity and the stability of the antagonist-receptor complex.

Computational Chemistry Approaches to Predict Structure-Activity Relationships

Computational chemistry provides powerful tools for understanding and predicting the SAR of compounds like this compound, accelerating the design of new, more effective analogues. nih.govmdpi.com

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) : 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), build a statistical model that correlates the 3D properties (steric, electrostatic, hydrophobic fields) of a set of molecules with their biological activity. nih.govmdpi.com For a series of canrenone analogues, a 3D-QSAR model could generate a contour map highlighting regions where, for example, bulky groups increase antagonistic activity (favorable steric field) or where positive charge is detrimental (unfavorable electrostatic field). These models provide a visual and quantitative guide for designing more potent compounds.

Molecular Dynamics (MD) Simulations : MD simulations model the movement of the ligand and receptor over time, providing insights into the stability of the complex and the conformational changes that occur upon binding. mdpi.com An MD simulation of this compound bound to the MR could confirm the stability of key hydrogen bonds and assess how the ligand stabilizes the receptor in an inactive conformation, preventing the conformational shifts required for coactivator recruitment.

These computational approaches allow for the virtual screening of large libraries of potential analogues, reducing the time and cost associated with synthesizing and testing compounds that are unlikely to be active. They provide a rational, structure-based foundation for the development of the next generation of mineralocorticoid receptor antagonists.

Advanced Analytical Techniques for the Characterization and Quantification of 11 a Hydroxy Canrenone Methyl Ester

Chromatographic Separation Methods

Chromatographic techniques are fundamental for separating 11-A-Hydroxy canrenone (B1668266) methyl ester from impurities and related substances, enabling accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantitative analysis of 11-A-Hydroxy canrenone methyl ester. Reversed-phase HPLC, often coupled with an ultraviolet (UV) detector, is a common approach.

A validated HPLC-UVD method for the simultaneous determination of the related compounds canrenone and 11-α-hydroxy-canrenone provides a strong basis for the analysis of its methyl ester derivative. nih.govtohoku.ac.jpupenn.educhemicalbook.comscispace.comnih.govnih.gov The separation is typically achieved on a C18 column, which is well-suited for retaining and separating non-polar to moderately polar compounds like steroids. A gradient elution using a mobile phase consisting of water and an organic modifier, such as methanol (B129727), allows for the effective separation of the analyte from its potential impurities. nih.govtohoku.ac.jpupenn.educhemicalbook.comscispace.comnih.govnih.gov The detection wavelength is often set around 280 nm, where the α,β-unsaturated ketone chromophore present in the steroid structure exhibits strong absorbance. tohoku.ac.jpupenn.educhemicalbook.comscispace.comnih.govnih.gov

The method's validation would typically include assessments of linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable and reproducible results. tohoku.ac.jpupenn.educhemicalbook.comscispace.comnih.govnih.gov For instance, a validated method for related compounds demonstrated excellent linearity with a correlation coefficient (r²) of ≥ 0.9910. tohoku.ac.jpupenn.educhemicalbook.comscispace.comnih.govnih.gov

Table 1: Typical HPLC Parameters for the Analysis of this compound and Related Compounds

| Parameter | Value |

| Column | ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) tohoku.ac.jpupenn.educhemicalbook.comscispace.comnih.govnih.gov |

| Mobile Phase | Water and Methanol (gradient elution) tohoku.ac.jpupenn.educhemicalbook.comscispace.comnih.govnih.gov |

| Flow Rate | 0.8 mL/min tohoku.ac.jpupenn.educhemicalbook.comscispace.comnih.govnih.gov |

| Column Temperature | 30°C tohoku.ac.jpupenn.educhemicalbook.comscispace.comnih.govnih.gov |

| Detection Wavelength | 280 nm tohoku.ac.jpupenn.educhemicalbook.comscispace.comnih.govnih.gov |

| Injection Volume | 5 µL tohoku.ac.jpupenn.educhemicalbook.comscispace.comnih.govnih.gov |

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is another powerful technique for the analysis of steroids, particularly for assessing volatile impurities or for trace analysis. However, due to the low volatility of steroidal compounds like this compound, derivatization is a necessary prerequisite for GC analysis. nih.govgla.ac.uknih.gov

The most common derivatization method for steroids is silylation, which involves replacing active hydrogens (such as those in hydroxyl groups) with a trimethylsilyl (B98337) (TMS) group. gla.ac.ukmdpi.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. mdpi.com This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. gla.ac.uk

The derivatized sample is then injected into the GC system, where it is separated on a capillary column, typically with a non-polar stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides both chromatographic separation and mass-based identification. tohoku.ac.jpnih.govnih.gov

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. It is often coupled with a chromatographic separation technique.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. tohoku.ac.jpupenn.educhemicalbook.comscispace.comnih.govnih.govusp.br This technique is ideal for the targeted detection and quantification of this compound in complex matrices.

In a typical LC-MS setup, the effluent from the HPLC column is introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. upenn.eduusp.br For 11-α-hydroxy-canrenone, the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 357.4. scispace.comnih.gov Given that this compound has a molecular weight of 416.51 g/mol , its protonated molecule would be expected at an m/z of approximately 417.5. chemscene.com

The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for quantitative analysis by monitoring only the m/z of the target analyte. gla.ac.uk

Table 2: Illustrative LC-MS Parameters for Steroid Analysis

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive upenn.eduusp.br |

| Sheath Gas Flow Rate | 35 arbitrary units tohoku.ac.jpupenn.educhemicalbook.comscispace.comnih.govnih.gov |

| Auxiliary Gas Flow Rate | 5 arbitrary units tohoku.ac.jpupenn.educhemicalbook.comscispace.comnih.govnih.gov |

| Capillary Temperature | 300°C tohoku.ac.jpupenn.educhemicalbook.comscispace.comnih.govnih.gov |

| Capillary Voltage | 30.00 V tohoku.ac.jpupenn.educhemicalbook.comscispace.comnih.govnih.gov |

| Tube Lens Voltage | 100.00 V tohoku.ac.jpupenn.educhemicalbook.comscispace.comnih.govnih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Identification

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is highly specific and is invaluable for confirming the identity of a compound and for distinguishing between isomers. upenn.edunih.govresearchgate.net

In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺) would be isolated in the first mass analyzer. It would then be subjected to collision-induced dissociation (CID) in a collision cell, causing it to break apart into characteristic fragment ions. These fragment ions are then analyzed in the second mass analyzer. The fragmentation pattern is like a fingerprint for the molecule, providing detailed structural insights. For the related compound canrenone, a common fragment ion is observed at m/z 341.1. researchgate.net The fragmentation of this compound would be expected to involve losses of water (H₂O) from the hydroxyl group and methanol (CH₃OH) from the methyl ester group, as well as characteristic cleavages of the steroid ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to provide a complete picture of the molecular structure.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals for this compound would include those for the methyl protons of the ester group (typically around 3.7 ppm), the proton on the carbon bearing the hydroxyl group, and the vinylic protons of the α,β-unsaturated ketone system. orgchemboulder.com

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. nih.gov The carbonyl carbons of the ester and ketone groups, as well as the carbon of the lactone, would appear at the downfield end of the spectrum (typically >170 ppm). The signals for the carbons of the steroid backbone would appear in the upfield region.

Two-dimensional NMR techniques are used to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). These correlations allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the structure of this compound and identifying the stereochemistry at various chiral centers.

Spectroscopic Techniques for Qualitative and Quantitative Assessment

Spectroscopic analysis provides both qualitative and quantitative data essential for the characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule. While specific spectral data for this intermediate is not always published in isolation, extensive analysis has been performed on its direct derivatives, such as eplerenone (B1671536). Based on the known structure and data from closely related compounds, the expected chemical shifts can be inferred.

Key expected signals in the ¹H NMR spectrum would include those for the two methyl groups, the methyl ester protons, the olefinic proton at C4, and the proton at C11 adjacent to the hydroxyl group. The ¹³C NMR spectrum would correspondingly show distinct signals for the carbonyl carbons of the lactone and the C3-ketone, the olefinic carbons at C4 and C5, the carbon bearing the hydroxyl group (C11), and the methyl ester carbon.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C18-H₃ | ~1.0-1.2 | s |

| C19-H₃ | ~1.2-1.4 | s |

| C4-H | ~5.8-6.0 | s |

| C11-H | ~4.0-4.2 | m |

| -OCH₃ (ester) | ~3.7 | s |

Note: These are predicted values based on structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | ~199 |

| C4 | ~124 |

| C5 | ~170 |

| C11 | ~68 |

| C17 | ~95 |

| C18 | ~16 |

| C19 | ~19 |

| C21 (lactone C=O) | ~176 |

| -COOCH₃ (ester C=O) | ~174 |

| -OCH₃ (ester) | ~52 |

Note: These are predicted values based on structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is employed for the determination of the molecular weight and for structural elucidation through the analysis of fragmentation patterns. For this compound (C₂₄H₃₂O₆), the expected molecular weight is approximately 416.51 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely involve characteristic losses. These include the loss of a water molecule (-18 Da) from the 11-hydroxyl group, the loss of the methoxy (B1213986) group (-31 Da) from the ester, and the loss of the entire methoxycarbonyl group (-59 Da). The complex steroid ring system can also undergo a series of characteristic cleavages.

Interactive Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Proposed Fragment Identity |

| 416 | [M]⁺ (Molecular Ion) |

| 398 | [M-H₂O]⁺ |

| 385 | [M-OCH₃]⁺ |

| 357 | [M-COOCH₃]⁺ |

Note: The relative intensities of these fragments can vary significantly based on the ionization technique and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a robust and straightforward method for the quantitative analysis of this compound, particularly in process control and quality assurance. The α,β-unsaturated ketone chromophore in the A-ring of the steroid structure gives rise to a characteristic strong UV absorbance. Research on the closely related compound, 11-α-hydroxy-canrenone, has established a detection wavelength of 280 nm for HPLC-UVD analysis. chemicalbook.comchemwhat.comchemicalbook.com This wavelength is suitable for creating a calibration curve to quantify the concentration of this compound in solution, following Beer-Lambert's law. The method is validated for linearity, precision, and accuracy to ensure reliable quantitative results. chemicalbook.comchemwhat.com

Research Applications and Future Perspectives for 11 a Hydroxy Canrenone Methyl Ester

Innovation in the Development of Next-Generation Mineralocorticoid Receptor Antagonists

The development of 11-A-Hydroxy canrenone (B1668266) methyl ester is intrinsically linked to the evolution of mineralocorticoid receptor antagonists. The first-generation MRA, spironolactone (B1682167), while effective, is associated with a range of side effects due to its lack of selectivity and binding to other steroid receptors. This prompted the development of eplerenone (B1671536), a second-generation MRA with significantly higher selectivity for the mineralocorticoid receptor, thereby reducing the incidence of off-target effects. nih.gov

The synthesis of eplerenone heavily relies on 11-A-Hydroxy canrenone methyl ester as a key intermediate. hsppharma.comyunuochem.com The introduction of the 11α-hydroxy group is a crucial step that ultimately allows for the formation of the 9,11-epoxy group characteristic of eplerenone. drugfuture.com This structural modification is what confers the enhanced selectivity of eplerenone over spironolactone. nih.gov The study and utilization of intermediates like this compound provide a blueprint for creating even more refined MRAs. Researchers are exploring further modifications of the steroidal backbone to develop third-generation antagonists with potentially improved potency, bioavailability, and an even more favorable side-effect profile.

The innovation driven by this line of research is not limited to steroidal compounds. The challenges and successes in synthesizing selective steroidal MRAs like eplerenone have spurred interest in the development of non-steroidal MRAs. nih.gov These newer agents, such as finerenone, offer a different approach to MR antagonism and have shown promise in clinical trials for conditions like diabetic kidney disease. nih.govnih.gov

Potential for Novel Therapeutic Applications Beyond Cardiovascular Indications

While the primary application of eplerenone, and by extension the research into its intermediates, is in cardiovascular diseases like hypertension and heart failure, the therapeutic potential of MR antagonism is being explored in a variety of other contexts. smolecule.comnih.gov The mineralocorticoid receptor is expressed in numerous tissues beyond the heart and kidneys, including the brain, adipose tissue, and immune cells. This widespread expression suggests that MRAs could have utility in a broader range of pathologies.

Future research into derivatives of this compound could lead to novel therapeutics for conditions such as:

Metabolic Syndrome: The MR is implicated in adipocyte differentiation and function, suggesting a potential role for MRAs in managing metabolic disorders.

Inflammatory Conditions: Given the involvement of the MR in inflammatory processes, selective antagonists could offer a targeted approach to treating certain chronic inflammatory diseases.

Central Nervous System Disorders: The presence of MRs in the brain has led to investigations into the potential of MRAs for treating conditions like anxiety and depression.

The development of new compounds derived from this compound, with tailored selectivity and pharmacokinetic properties, could unlock these and other novel therapeutic applications.

Fundamental Research into Steroid Biosynthesis and Derivatization

The synthesis of this compound is a compelling case study in steroid derivatization, particularly through microbial transformation. researchgate.net The 11α-hydroxylation of canrenone, the precursor to this compound, is a challenging chemical transformation to achieve with high stereoselectivity. researchgate.netresearchgate.net Microbiological methods, utilizing fungi such as Aspergillus ochraceus, have proven to be highly effective for this purpose. researchgate.netgoogle.com

This biotransformation process is of significant interest to researchers for several reasons:

Green Chemistry: Microbial transformations are often more environmentally friendly than traditional chemical synthesis, avoiding the need for harsh reagents and complex purification steps. researchgate.net

High Selectivity: Microorganisms can introduce functional groups at specific positions on the steroid nucleus with a high degree of precision, which is often difficult to achieve through conventional chemical methods. researchgate.net

Understanding Enzyme Mechanisms: Studying the cytochrome P450 monooxygenases responsible for these hydroxylation reactions provides fundamental insights into enzyme function and steroid metabolism. srce.hrnih.gov

Research in this area has led to the genetic modification of microorganisms to improve the efficiency of 11α-hydroxycanrenone production, demonstrating the power of combining molecular biology with synthetic chemistry. srce.hrnih.gov

Translational Research for Pharmaceutical Manufacturing and Process Improvement

The efficient and scalable synthesis of this compound is a critical aspect of the pharmaceutical manufacturing of eplerenone. Translational research in this area focuses on optimizing the production process to ensure high purity and yield, which are essential for drug manufacturing.

Key areas of process improvement include:

Bioreactor Optimization: Studies have investigated how factors such as the design of the bioreactor impeller can influence the efficiency of the microbial hydroxylation of canrenone. researchgate.net

Strain Improvement: As mentioned previously, the genetic engineering of microbial strains to enhance the expression of key enzymes has been a successful strategy for increasing the yield and reducing the production time of 11α-hydroxycanrenone. srce.hrnih.gov

Downstream Processing: The development of efficient methods for the extraction and purification of this compound from the reaction mixture is crucial for obtaining a high-purity product suitable for subsequent synthetic steps. chemicalbook.com

Emerging Challenges and Opportunities in Steroidal Drug Discovery Utilizing Key Intermediates

The field of steroidal drug discovery, while mature, continues to present both challenges and opportunities. The use of key intermediates like this compound highlights several important trends:

Challenges:

Synthesis Complexity: The multi-step synthesis of complex steroidal molecules remains a significant challenge, requiring specialized expertise and infrastructure. researchgate.net

Selectivity: Achieving high selectivity for the target receptor while avoiding off-target effects is a constant challenge in the design of steroidal drugs. nih.gov

Competition from Non-Steroidal Agents: The emergence of highly effective non-steroidal drugs for the same targets necessitates continuous innovation in the steroidal space to remain competitive. nih.gov

Opportunities:

New Drug Targets: A deeper understanding of the role of steroid receptors in various diseases is revealing new therapeutic targets and opportunities for the development of novel steroidal drugs.

Advanced Synthesis Techniques: The integration of biocatalysis and other modern synthetic methods is enabling the more efficient and sustainable production of complex steroidal intermediates. nih.gov

Personalized Medicine: As our understanding of the genetic basis of disease grows, there may be opportunities to develop steroidal drugs that are tailored to the specific needs of individual patients.

Q & A

Basic: What synthetic routes are commonly used to produce 11-A-Hydroxy canrenone methyl ester, and what are their yields?

The compound is synthesized via two primary methods:

- Methanol potassium-mediated synthesis yields ~66% .

- Trimethylsilyl diazomethane-based synthesis (exact yield unspecified but widely adopted for steroidal derivatives) .

Methodological considerations include optimizing reaction time, temperature, and catalyst purity to minimize byproducts.

Advanced: How can microbial hydroxylation efficiency be enhanced for 11α-hydroxycanrenone production?

Aspergillus ochraceus strains (e.g., MF010) genetically modified to overexpress cytochrome P450 monooxygenase show increased hydroxylation activity. Statistical validation via ANOVA and OriginPro-based analysis confirms significant yield improvements (e.g., 16-fold increase in A. ochraceus MF018 vs. wild-type controls) . Key parameters include substrate concentration (canrenone), incubation pH, and oxygen availability.

Basic: What metabolic pathways transform canrenone into 11α-hydroxycanrenone?

In vivo, canrenone undergoes 11α-hydroxylation via hepatic CYP enzymes. In vitro, microbial conversion using Aspergillus spp. replicates this pathway, producing 11α-hydroxycanrenone as a major metabolite . Competing pathways include 15α-hydroxylation and γ-lactone hydrolysis, which reduce target compound yield .

Advanced: How should pharmacokinetic (PK) variability in canrenone derivatives be modeled across pediatric populations?

Population PK models using allometric scaling (weight-adjusted CL/F and V/F) account for age-related differences. Sparse sampling in neonates and children reveals triphasic elimination (t1/2 = 29–41 min in adults vs. prolonged phases in pediatrics). Covariates like enzyme maturation and organ function are critical but require further validation .

Basic: What analytical methods characterize this compound and its impurities?

- HPLC and LC-MS : Quantify purity and detect impurities like 15α-hydroxycanrenone .

- NMR : Confirms structural integrity, particularly γ-lactone stability .

- Statistical validation : Mean ± SD for triplicate measurements ensures reproducibility .

Advanced: How does the Taguchi method optimize esterification reaction parameters?

Using orthogonal arrays (e.g., L9 design), key parameters are ranked:

Catalyst concentration (most critical, 77.6% contribution).

Reaction temperature (optimal at 60°C).

Molar ratio (less impactful).

ANOVA validates these findings, achieving 96.7% yield in rapeseed methyl ester synthesis. This framework is adaptable to steroidal esters like this compound .

Basic: What experimental variables affect enzymatic conversion of canrenone to 11α-hydroxycanrenone?

- Substrate concentration : Excess canrenone inhibits enzyme activity.

- Incubation time : Extended periods risk microbial degradation.

- pH and temperature : Optimal at pH 7.0–7.5 and 28–32°C for A. ochraceus .

Advanced: How do contradictory half-life values of canrenone derivatives impact PK modeling?

Discrepancies arise from study design (e.g., sparse vs. dense sampling) and population heterogeneity (adults vs. neonates). Triphasic elimination in adults (t1/2 = 41 min, 4 h, 10.5 h) contrasts with pediatric data, necessitating Bayesian adaptive models to reconcile variability .

Basic: What factors contribute to synthesis yield variability, and how are they mitigated?

- Catalyst purity : >95% potassium methoxide reduces side reactions.

- Reaction monitoring : TLC/HPLC tracks intermediate formation.

- Standardized protocols : Reduce batch-to-batch variability .

Advanced: Can computational models predict metabolic stability of 11α-hydroxycanrenone derivatives?

QSAR models and molecular docking predict CYP3A4-mediated metabolism. In silico tools like SwissADME estimate bioavailability, but empirical validation (e.g., microsomal assays) remains essential. Contradictions in vitro-in vivo correlation require multi-compartment PK-PD modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。